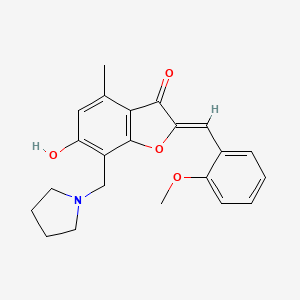

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Beschreibung

The compound (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by a Z-configured benzylidene substituent at position 2. Key structural features include:

- 2-Methoxybenzylidene group: A methoxy-substituted aromatic ring conjugated via an α,β-unsaturated ketone system.

- Methyl group at C4: Contributes to steric and electronic modulation.

- Pyrrolidin-1-ylmethyl group at C7: A nitrogen-containing substituent that may influence solubility and biological interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors.

Eigenschaften

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-11-17(24)16(13-23-9-5-6-10-23)22-20(14)21(25)19(27-22)12-15-7-3-4-8-18(15)26-2/h3-4,7-8,11-12,24H,5-6,9-10,13H2,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKHQRIMMUTCDA-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofurans are known for their wide range of pharmacological effects, including antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The structural diversity of benzofuran derivatives allows for modifications that can enhance their biological activity. The specific compound features a hydroxyl group, methoxy group, and a pyrrolidine moiety, which may contribute to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one have shown promising results in inducing apoptosis in cancer cell lines.

A study involving K562 human leukemia cells demonstrated that certain benzofuran derivatives could induce apoptosis by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7, critical markers of programmed cell death . The compound's structural features may enhance its interaction with cellular targets involved in apoptotic pathways.

Antimicrobial Activity

Benzofuran derivatives have also been reported to exhibit antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial activity . The presence of functional groups such as hydroxyl and methoxy may play a role in enhancing the solubility and bioactivity of these compounds.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and benzofuran derivatives have been investigated for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in vitro . This suggests potential applications in treating inflammatory conditions.

The mechanisms underlying the biological activities of (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one are likely multifaceted:

- Induction of Apoptosis : The compound may trigger mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases.

- ROS Generation : Increased ROS levels can damage cellular components, promoting apoptosis in cancer cells.

- Inhibition of Inflammatory Pathways : By modulating cytokine production and signaling pathways, the compound may exert anti-inflammatory effects.

Case Studies

Several case studies illustrate the biological activity of related benzofuran compounds:

- Study on K562 Cells : A series of benzofuran derivatives were tested for their ability to induce apoptosis in K562 cells. Compounds demonstrated varying degrees of cytotoxicity, with some inducing significant apoptosis through ROS generation and caspase activation .

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Compound A | 15 | 24 |

| Compound B | 20 | 30 |

| (Z)-6-hydroxy... | TBD | TBD |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to benzofuran derivatives exhibit promising anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific structural features of (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may enhance its binding affinity to cancer-related targets, making it a potential candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies on related compounds have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease. The pyrrolidine moiety may contribute to enhancing these protective effects .

Enzyme Inhibition Studies

Alkaline Phosphatase Inhibition

Recent investigations into the enzyme inhibition capabilities of benzofuran derivatives have revealed that (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one could serve as a potent inhibitor of alkaline phosphatase (AP). This enzyme plays a crucial role in various biological processes, including dephosphorylation of proteins and nucleotides. The compound's efficacy as an AP inhibitor was evaluated through kinetic studies, revealing non-competitive inhibition mechanisms .

Synthetic Applications

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of other bioactive molecules. Its unique structural features allow for modifications that can lead to the development of new compounds with enhanced biological activities. For example, the synthesis of novel benzofuran derivatives using (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one as a starting material has been reported, demonstrating its utility in creating diverse chemical libraries for drug discovery .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the literature, focusing on substituent effects, spectral properties, and synthetic approaches.

Table 1: Structural and Physical Comparison

Substituent Effects on Physicochemical Properties

- Benzylidene Position: The target compound’s 2-methoxybenzylidene group (vs. For example, compound 8b (4-MeO-benzoyl) melts at 125°C, while dichloro-substituted 8c (3,4-Cl$_2$-benzoyl) melts at 178°C due to enhanced intermolecular interactions .

- Pyrrolidinylmethyl vs. Amino Groups: The pyrrolidin-1-ylmethyl group in the target compound likely increases solubility in polar solvents compared to non-cyclic amines (e.g., 14a’s benzylamino group) .

Spectral Data Insights

- IR Spectroscopy : The absence of CN or NH stretches in the target compound (vs. 11a’s 2219 cm$^{-1}$ CN and 3436 cm$^{-1}$ NH) suggests distinct functionalization .

- NMR Trends : Aromatic proton shifts in benzylidene-containing compounds (e.g., δ 7.94 for =CH in 11a ) align with conjugated systems, similar to the target’s expected Z-configuration.

Key Research Findings

Substituent Position Matters : Ortho-substituted benzylidenes (e.g., 2-methoxy in the target) may exhibit steric hindrance, reducing crystallization efficiency compared to para-substituted analogs .

Heterocyclic Core Influence: Benzofuran-3-ones (target) vs. pyranones (8b, 14a) exhibit distinct electronic profiles due to aromaticity differences, impacting reactivity and binding .

Functional Group Synergy : The combination of hydroxy, methyl, and pyrrolidinylmethyl groups in the target compound suggests a balance between hydrophilicity and lipophilicity, critical for drug-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.